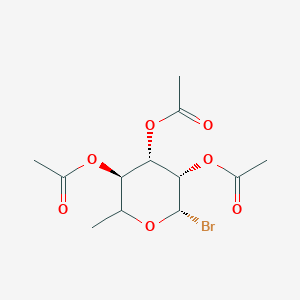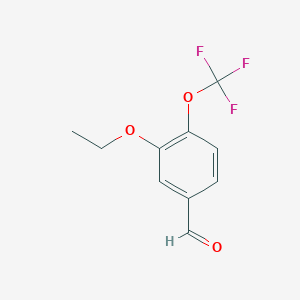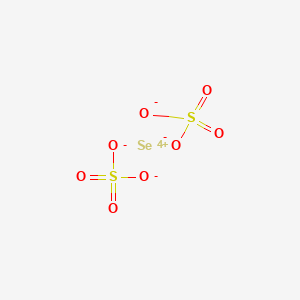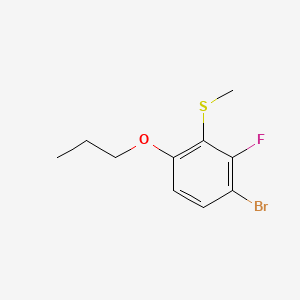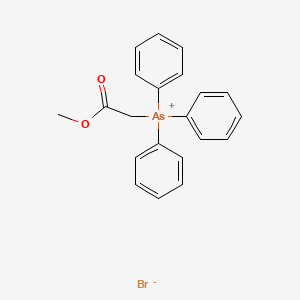
(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide is a chemical compound with the molecular formula C21H20BrO2P. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its white to off-white crystalline appearance and its solubility in water and organic solvents like ethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-2-oxoethyl)-triphenylarsanium;bromide typically involves the reaction of methyl bromoacetate with triphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using methods such as recrystallization or column chromatography to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of (2-methoxy-2-oxoethyl)-triphenylarsanium;bromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound is structurally similar and shares some chemical properties with (2-methoxy-2-oxoethyl)-triphenylarsanium;bromide.
Methyl 3-(2-methoxy-2-oxoethyl)thio propionate: Another compound with a similar functional group but different overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its applications in various fields, including chemistry, biology, and industry, further highlight its versatility and importance .
Propriétés
Numéro CAS |
1529-78-8 |
|---|---|
Formule moléculaire |
C21H20AsBrO2 |
Poids moléculaire |
459.2 g/mol |
Nom IUPAC |
(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C21H20AsO2.BrH/c1-24-21(23)17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
Clé InChI |
AAMLTAAPGOYWAU-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)

![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
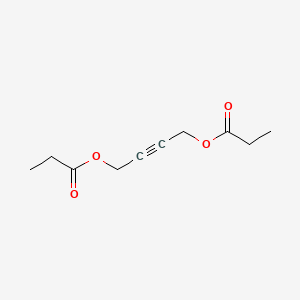
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
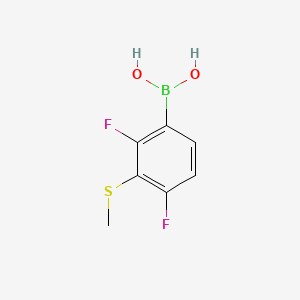
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
